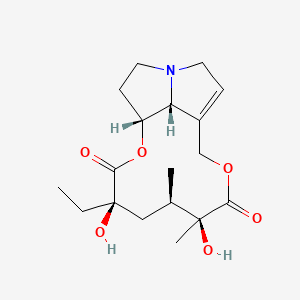
Bisline
Descripción general
Descripción
Bisline is a compound with the molecular formula C18H27NO6 and a molecular weight of 353.41 g/mol . It is a type of alkaloid and is typically found in the form of a powder . It is sourced from the herbs of Senecio othonniformis Fourcade .
Synthesis Analysis
Bisline is a major metabolite of isoline, a potent hepatotoxic pyrrolizidine alkaloid . It is produced during the in vitro metabolism of isoline by rat and mouse microsomal enzyme systems .Molecular Structure Analysis
The Bisline molecule contains a total of 54 bonds . There are 27 non-H bond(s), 3 multiple bond(s), 1 rotatable bond(s), 3 double bond(s), 2 five-membered ring(s), 1 eight-membered ring(s), 1 twelve-membered ring(s), 2 ester(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 2 hydroxyl group(s), 2 tertiary alcohol(s), and 1 Pyrrolidine(s) .Physical And Chemical Properties Analysis
Bisline is a type of alkaloid and is typically found in the form of a powder . It has a molecular weight of 353.41 g/mol .Aplicaciones Científicas De Investigación
1. Discovery and Development
Bisphosphonates, which include compounds structurally related to Bisline, have a significant history in scientific research. These compounds, initially derived from pyrophosphates, have undergone considerable development over the years. Each bisphosphonate has a unique profile of activity due to variations in its chemical structure, specifically in the R1 and R2 side chains. These variations determine their binding affinity and antiresorptive potency, leading to a range of applications in managing skeletal disorders such as osteoporosis, Paget's disease, bone metastases, osteogenesis imperfecta, and heterotopic ossification (Licata, 2005).
2. Bispectral Analysis in Anesthesia
Bispectral analysis, often abbreviated as BIS, is an important application in anesthesia. The bispectral index (BIS), derived from the electroencephalograph (EEG), correlates well with levels of sedation and consciousness under anesthetic drugs such as propofol, midazolam, and isoflurane. BIS has shown effectiveness in predicting the loss of consciousness, making it a valuable tool for monitoring sedation levels during anesthesia (Glass et al., 1997).
3. Biocoordination Chemistry of Bismuth
Bismuth compounds, closely related to Bisline, have shown a variety of medical applications. They are effective in treating microbial infections, such as syphilis, diarrhea, gastritis, and colitis. Notably, bismuth-based triple therapy has been successful in eradicating Helicobacter pylori. Moreover, bismuth compounds also exhibit anticancer activities and have been used as targeted radio-therapeutic agents for cancer treatment (Yang & Sun, 2007).
4. Gastroprotective and Ulcer Healing Properties
Bismuth salts, related to Bisline, have been used for over two centuries for treating gastrointestinal disorders. These compounds have protective, demulcent, and antacid properties. They also offer a new approach in ulcer therapy due to their ability to bind selectively to the ulcer base, forming a protection barrier against acid-pepsin attack (Konturek et al., 1988).
Propiedades
IUPAC Name |
(1R,4R,6R,7S,17R)-4-ethyl-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c1-4-18(23)9-11(2)17(3,22)15(20)24-10-12-5-7-19-8-6-13(14(12)19)25-16(18)21/h5,11,13-14,22-23H,4,6-10H2,1-3H3/t11-,13-,14-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJRTVIGIAAJPX-GPBKISAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@H]([C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952624 | |
| Record name | 12,15-Dihydroxy-15,20-dihydrosenecionan-11,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisline | |
CAS RN |
30258-28-7 | |
| Record name | Bisline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030258287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12,15-Dihydroxy-15,20-dihydrosenecionan-11,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4ALZ3HDK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



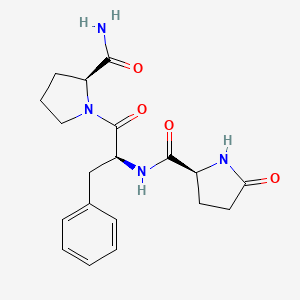
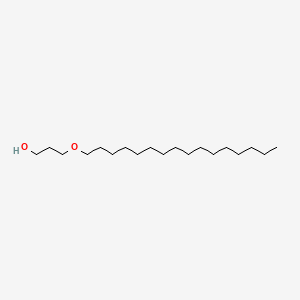

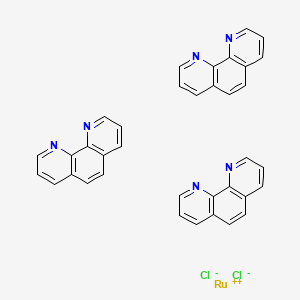
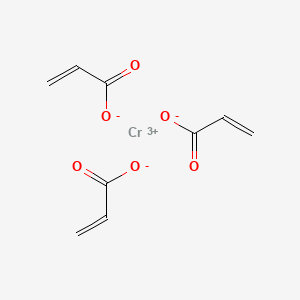
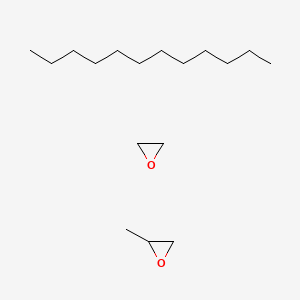
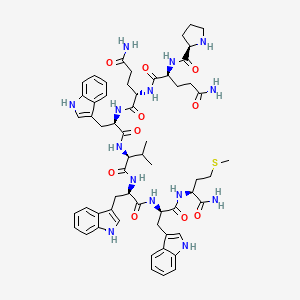
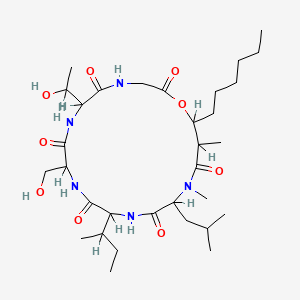
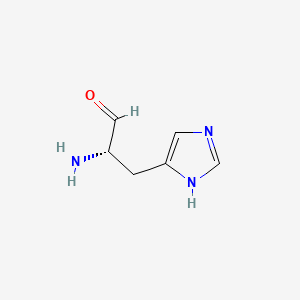
![Dibenz[a,c]acridine](/img/structure/B1604859.png)

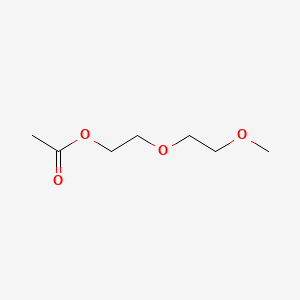
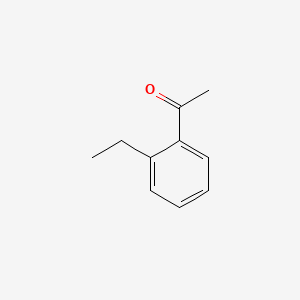
![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-](/img/structure/B1604869.png)